molecular formula C8H7NO4 B1308084 5-Methyl-6-nitrobenzo[d][1,3]dioxole CAS No. 32996-27-3

5-Methyl-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B1308084
CAS No.: 32996-27-3
M. Wt: 181.15 g/mol
InChI Key: HSJXVJRZFPZLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Structural Analysis and Crystallography

The compound 5-Methyl-6-nitro-1,3-benzodioxole and its derivatives have been the subject of structural analysis and crystallography studies. For instance, the crystal structure and molecular interactions of related compounds have been analyzed, revealing significant insights like the planarity of the 1,3-benzodioxole ring system and the orientation of functional groups like the nitro group. These structural insights are crucial in understanding the compound's interactions and stability, which is essential for its applications in various scientific fields (Bakthadoss et al., 2012).

Thermochemical Properties

The thermochemical properties of 1,3-benzodioxole derivatives, including 5-Methyl-6-nitro-1,3-benzodioxole, have been a subject of interest. Research has focused on determining the standard molar energies of combustion and formation, which are vital for understanding the stability and reactivity of these compounds. These studies provide essential data that can be used in various industrial and research applications, especially where energy content and stability are crucial parameters (Matos et al., 2007).

Antitumor and Antimicrobial Properties

Some derivatives of 1,3-benzodioxole, including structures related to 5-Methyl-6-nitro-1,3-benzodioxole, have been synthesized and evaluated for their potential antitumor and antimicrobial properties. These studies are crucial in the quest for new and more effective therapeutic agents. For instance, certain 1,3-benzodioxole derivatives have shown significant growth inhibitory activity against human tumor cell lines, indicating their potential in cancer treatment strategies (Micale et al., 2002). Additionally, synthesized compounds have displayed antimicrobial activity, making them interesting candidates for developing new antimicrobial agents (Maheshwari & Goyal, 2016).

Analytical Chemistry and Chromatography

In the field of analytical chemistry, 1,3-benzodioxole derivatives have been utilized in the development of new analytical methodologies. For example, high-performance thin-layer chromatographic methods have been developed for the determination of benzodioxane compounds in certain plant extracts. Such analytical advancements are crucial for quality control and the standardization of herbal preparations, ensuring their safety and efficacy (Srivastava et al., 2000).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of 5-methyl-1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of

Properties

IUPAC Name

5-methyl-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXVJRZFPZLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404160
Record name 5-methyl-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32996-27-3
Record name 5-Methyl-6-nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32996-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10 (19.0 g, 139.6 mmol) in acetic acid (180 mL) was added a solution of fuming HNO3 (10 mL) in acetic acid (70 mL) dropwise over 30 minutes. The mixture was stirred at ambient temperature for 10 minutes, then poured into a beaker containing ice to give a crystalline precipitate, which was collected by vacuum filtration and washed with water to afford the crude product. Further purification via recrystallization from CH2Cl2/hexane gave the pure product (16.3 g, 64.4%).
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
64.4%

Synthesis routes and methods II

Procedure details

5-Methyl-1,3-benzodioxole (8.00 g, 58.8 mmol) was dissolved in chloroform (160 ml), and the mixture was stirred under ice-cooling. To this solution was gradually added 60% nitric acid (20 ml), and the mixture was stirred at room temperature for 30 min. The reaction mixture was diluted with dichloromethane, washed with water and saturated aqueous sodium hydrogen carbonate, and dried over potassium carbonate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (9.58 g, yield 90%) as a pale-yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.